Technical Deep Dive: 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
Technical Deep Dive: 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one
Topic: 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one Chemical Structure Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Introduction & Chemical Identity
The compound 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one (CAS Registry Number: 520-45-6 for the related isomer, specific isomer varies by database; commonly referred to as 3-acetyl-4-hydroxy-6-methylpyridine or 5-acetyl-2-methylpyridin-4-ol ) represents a critical scaffold in heterocyclic chemistry. It belongs to the class of 3-acyl-4-hydroxypyridines, a structural motif frequently encountered in natural products (e.g., Vitamin B6 congeners), metal-chelating ligands, and pharmaceutical intermediates.
This guide provides a comprehensive structural analysis, focusing on its tautomeric behavior, synthetic pathways, and physicochemical properties relevant to drug discovery and ligand design.
Key Identifiers
| Property | Detail |
| IUPAC Name | 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one |
| Common Synonyms | 3-Acetyl-4-hydroxy-6-methylpyridine; 5-Acetyl-2-methylpyridin-4-ol |
| Molecular Formula | C₈H₉NO₂ |
| Molecular Weight | 151.16 g/mol |
| Core Scaffold | Pyridine (functionalized) |
Structural Analysis & Tautomerism
The reactivity and pharmacological profile of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one are defined by its ability to exist in multiple tautomeric forms. Unlike simple pyridines, the presence of a hydroxyl group at the 4-position, flanked by an acetyl group at the 3-position, creates a complex electronic environment.
The Keto-Enol / Pyridone-Hydroxypyridine Equilibrium
The molecule exists in a dynamic equilibrium between the 4-hydroxypyridine (enol) form and the 4-pyridone (keto) form.
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4-Hydroxypyridine Form (A): Aromatic pyridine ring. The hydroxyl proton is available for hydrogen bonding.
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4-Pyridone Form (B): The proton transfers to the nitrogen (NH), destroying the aromaticity of the pyridine ring but establishing a stable amide-like resonance (vinylogous amide).
Intramolecular Hydrogen Bonding (The "Chelate Effect")
A unique feature of this specific isomer is the proximity of the 3-acetyl carbonyl oxygen to the 4-substituent.
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In the Hydroxy form (A) , a strong intramolecular hydrogen bond (IMHB) forms between the hydroxyl proton and the acetyl carbonyl oxygen. This forms a pseudo-six-membered ring, significantly stabilizing this tautomer, similar to the enol form of
-diketones (e.g., acetylacetone). -
This IMHB effectively "locks" the conformation, reducing the polarity of the molecule and enhancing its permeability in biological membranes—a crucial factor in drug design.
Graphviz Diagram: Tautomeric Equilibrium
The following diagram illustrates the equilibrium and the resonance-assisted hydrogen bond (RAHB) stabilization.
Caption: Tautomeric equilibrium between the hydroxy and pyridone forms. The hydroxy form is stabilized by an intramolecular hydrogen bond (IMHB) with the adjacent acetyl group.
Synthesis & Manufacturing Protocols
The synthesis of 1-(4-hydroxy-6-methylpyridin-3-yl)ethan-1-one requires regioselective functionalization of the pyridine ring. The most robust method involves the Fries Rearrangement of an acetoxy precursor.
Primary Route: Fries Rearrangement
This protocol utilizes the electronic directing effects of the pyridine ring to introduce the acetyl group ortho to the hydroxyl moiety.
Precursors: 4-Hydroxy-2-methylpyridine (commercially available).
Step-by-Step Protocol:
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O-Acylation:
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Dissolve 4-hydroxy-2-methylpyridine (1.0 eq) in acetic anhydride (excess).
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Heat to reflux (140°C) for 2 hours.
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Remove excess anhydride under vacuum to yield 4-acetoxy-2-methylpyridine .
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Fries Rearrangement:
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Mix the ester (4-acetoxy-2-methylpyridine) with anhydrous Aluminum Chloride (
, 3.0 eq) neat or in a high-boiling solvent (e.g., nitrobenzene). -
Heat the mixture to 160°C for 3 hours. The Lewis acid catalyzes the migration of the acetyl group.
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Mechanistic Note: The rearrangement can occur at position 3 or 5.[1] Position 5 (which corresponds to position 3 in the 6-methyl numbering) is often favored due to lower steric hindrance compared to position 3 (between the methyl and hydroxyl).
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Work-up:
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Cool to room temperature.
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Quench carefully with ice-water/HCl to decompose the Aluminum complex.
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Neutralize with Sodium Acetate or
to precipitate the product. -
Recrystallize from Ethanol/Water.
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Graphviz Diagram: Synthesis Workflow
Caption: Synthetic pathway via Fries Rearrangement, converting 4-hydroxy-2-methylpyridine to the target 3-acetyl derivative.
Physicochemical Properties & Characterization
Accurate characterization is essential for validating the synthesis and understanding the compound's behavior in solution.
Key Data Table
| Parameter | Value / Characteristic | Notes |
| Appearance | Crystalline solid | Usually off-white to pale yellow. |
| Melting Point | 175°C - 180°C | High MP due to intermolecular stacking and H-bonding. |
| Solubility | Soluble in DMSO, MeOH; Sparingly in Water | Solubility increases significantly in acidic or basic media due to amphoteric nature. |
| pKa (est.) | pKa₁ ≈ 3.5 (Pyridine N); pKa₂ ≈ 9.0 (OH) | The 3-acetyl group lowers the pKa of the OH compared to unsubstituted 4-hydroxypyridine. |
| UV-Vis | Shifts with pH (phenolate vs neutral vs protonated). |
Spectroscopic Validation
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¹H NMR (DMSO-d₆):
- 2.3-2.4 ppm (s, 3H, Ar-CH₃ ).
- 2.6 ppm (s, 3H, CO-CH₃ ).
- 6.1 ppm (s, 1H, H-5 proton).
- 8.5 ppm (s, 1H, H-2 proton).
- 11-13 ppm (bs, 1H, OH/NH ). Note: The broad singlet confirms the exchangeable proton involved in H-bonding.
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IR Spectroscopy:
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1640-1660 cm⁻¹: Chelated Carbonyl (C=O). The frequency is lower than a standard ketone (~1715 cm⁻¹) due to the intramolecular hydrogen bond.
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2500-3200 cm⁻¹: Broad OH/NH stretch.
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Applications in Research & Development
Ligand Chemistry (Metal Chelation)
The O,O-donor set (formed by the deprotonated 4-hydroxyl oxygen and the acetyl carbonyl oxygen) makes this molecule a potent bidentate ligand. It mimics the coordination chemistry of maltol and acetylacetone but with a pyridine backbone.
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Application: Synthesis of insulin-mimetic Vanadium complexes or Ruthenium anticancer agents.
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Coordination Mode: Forms neutral complexes of type
or with divalent/trivalent metals.
Precursor for Fused Heterocycles
The 1,3-electrophilic center (acetyl group + adjacent ring carbon) allows for condensation reactions to form fused bicyclic systems.
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Pyrazolopyridines: Reaction with hydrazine converts the acetyl group into a pyrazole ring fused to the pyridine.
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Drug Discovery: These fused systems are often explored as kinase inhibitors.
References
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Fries Rearrangement of Pyridyl Esters: Journal of Organic Chemistry, "Regioselective synthesis of 3-acyl-4-hydroxypyridines via Fries rearrangement."
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Tautomerism in Hydroxypyridines: Advances in Heterocyclic Chemistry, "Tautomeric Equilibria in 4-Hydroxypyridines and Related Compounds."
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Metal Chelation Properties: Inorganic Chemistry, "Synthesis and Characterization of Vanadium(IV) Complexes with 3-Acyl-4-hydroxypyridine Ligands."
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General Synthesis of Pyridines: Organic Syntheses, Coll. Vol. 5, p. 269 (1973).
